molecular formula C10H15N3OS B1519241 2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1099624-26-6

2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B1519241
CAS No.: 1099624-26-6
M. Wt: 225.31 g/mol
InChI Key: PUSJMPXSRSHEDY-UHFFFAOYSA-N
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Description

2-Amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a bicyclic heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural attributes include:

  • Position 2: A primary amino group (-NH₂).
  • Position 3: A carboxamide group (-CONH₂) with an N-methyl substitution.
  • Position 6: A methyl group (-CH₃) on the piperidine ring.

This compound is part of a broader class of tetrahydrothienopyridine derivatives studied for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-amino-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-12-10(14)8-6-3-4-13(2)5-7(6)15-9(8)11/h3-5,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSJMPXSRSHEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145378
Record name 2-Amino-4,5,6,7-tetrahydro-N,6-dimethylthieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099624-26-6
Record name 2-Amino-4,5,6,7-tetrahydro-N,6-dimethylthieno[2,3-c]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099624-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-N,6-dimethylthieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

These methods allow for the introduction of various substituents at the 2- and 6-positions, including amino, methyl, and carboxamide groups, which are relevant for the target compound.

Specific Preparation Route for 2-Amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Based on detailed research findings, the preparation typically involves the following key steps:

Step 1: Formation of the Thiol Intermediate
  • Starting from a suitable 2-substituted thiophene derivative (e.g., a brominated precursor), treatment with sodium sulfide generates a thiol intermediate in situ.
  • This intermediate is highly nucleophilic and undergoes subsequent alkylation or condensation reactions.
Step 2: Cyclization to Form the Tetrahydrothieno[2,3-c]pyridine Core
  • The thiol intermediate reacts with alkyl bromides or related electrophiles, leading to nucleophilic substitution.
  • A base-catalyzed intramolecular condensation then forms the tetrahydrothieno[2,3-c]pyridine ring system.
  • Protection and deprotection steps (e.g., removal of Bts groups with thiophenol and potassium carbonate) are employed to manage functional group stability during synthesis.
Step 4: One-Pot Three-Component Synthesis (Alternative Method)
  • A rapid and efficient one-pot three-component reaction involving an amine, a suitable aldehyde, and sulfur sources can be employed.
  • This method yields 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives with various N-substituents, allowing for diversity in the final compounds.
  • The reaction is typically carried out in ethanol/water mixtures under heating, followed by purification via column chromatography.
  • This approach has been shown to produce compounds with good yields and allows for the preparation of enantiomerically pure products, important for biological activity considerations.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key steps in the synthesis of tetrahydrothieno[2,3-c]pyridine derivatives analogous to the target compound:

Step Reagents/Conditions Yield (%) Notes
Thiol intermediate formation Sodium sulfide, aqueous or ethanolic medium 70–90 In situ generation, nucleophilic substitution
Cyclization Base catalysis (e.g., K2CO3), heating 60–85 Intramolecular condensation
Protection/Deprotection Bts group removal with PhSH and K2CO3 80–90 Functional group management
One-pot three-component synthesis Amine, aldehyde, sulfur source, EtOH/H2O, 110°C, 1 h 65–85 Efficient, allows structural diversity
Amidation (carboxamide formation) Hydrolysis of esters, followed by amidation 70–90 Controlled to introduce carboxamide group

Enantioselective Synthesis and Biological Relevance

  • Enantiospecific synthesis methods have been developed, particularly using the route by Matsumura et al., allowing for the preparation of (R)- and (S)-enantiomers.
  • Biological studies indicate that the (R)-enantiomers often show superior antimicrobial activity, highlighting the importance of stereochemical control in the preparation process.

Example Experimental Procedure (Adapted)

  • A mixture of the desired amine (10 mmol) and potassium carbonate (25 mmol) is heated in ethanol/water (2:1) at 110°C.
  • An aqueous solution of the thiophene precursor is added dropwise, and the reaction is maintained for 1 hour.
  • After reaction completion, ethanol is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether.
  • The organic phase is dried, filtered, and concentrated.
  • The crude product is purified by silica gel chromatography using hexane/ethyl acetate mixtures as eluents.

Analytical Characterization

  • The synthesized compounds are characterized by ^1H-NMR, ^13C-NMR, and single-crystal X-ray diffraction to confirm structure and stereochemistry.
  • Purity and yield are assessed by thin-layer chromatography (TLC) and chromatographic purification.
  • Infrared spectroscopy (IR) confirms functional groups such as amino and carboxamide moieties.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can be used to replace existing functional groups with different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structure-Activity Relationships (SAR)

Cyano (-CN): Required for antitubulin and antiproliferative effects; analogs with -CN show 10–100× higher potency than carboxamides .

Position 6 :

  • Methyl (-CH₃) : Improves metabolic stability but reduces potency compared to bulkier groups (e.g., benzyl or tosyl) .
  • Tosyl (-SO₂C₆H₄CH₃) : Enhances antibacterial activity by increasing membrane permeability .

Position 2: Amino (-NH₂): Essential for A₁ adenosine receptor modulation and anti-inflammatory activity . Trimethoxyanilino: Introduced in antitubulin agents to mimic colchicine-site binding .

Pharmacological Targets and Mechanisms

  • Antitubulin Agents: Compounds with 3-cyano and 6-alkoxycarbonyl groups inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics .
  • Antimycobacterial Agents : 2,6-Disubstituted carboxamides target Mycobacterium tuberculosis pantothenate synthetase (PS), a key enzyme in coenzyme A biosynthesis .
  • TNF-α Inhibitors : 6-Benzyl derivatives suppress TNF-α production in macrophages, showing promise in inflammatory diseases like arthritis .

Biological Activity

2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS Number: 1099624-26-6) is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of 2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves several steps that typically include the formation of the thieno-pyridine core followed by functionalization at the amino and carboxamide positions. Various methods have been employed to optimize yields and purity.

Antiinflammatory Properties

Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant anti-inflammatory effects. In a study evaluating the compound's ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood, it was found that several derivatives displayed potent inhibitory activity . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that certain derivatives demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7). Notably:

  • Cell Viability : The compound exhibited significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment. The cytotoxicity increased with higher concentrations and longer exposure times .
  • Apoptosis Induction : Treatment with the compound resulted in increased apoptosis rates in both cancer cell lines. The percentage of apoptotic cells was significantly higher compared to untreated controls .

Metabolic Effects

Metabolic profiling revealed that treatment with the compound altered key metabolic pathways:

  • Glycolysis : The compound shifted glycolysis towards aerobic metabolism in MDA-MB-231 cells while promoting anaerobic metabolism in MCF-7 cells. This metabolic switch may contribute to its anticancer efficacy by targeting cancer stem cells that rely on anaerobic glycolysis for energy .

Case Study 1: Inhibition of TNF-alpha Production

A study conducted on rat whole blood demonstrated that 2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide significantly reduced TNF-alpha levels in response to LPS stimulation. The results indicated a dose-dependent relationship between the compound concentration and TNF-alpha inhibition.

Case Study 2: Cytotoxicity in Breast Cancer Cells

In vitro studies on MDA-MB-231 and MCF-7 cell lines showed that treatment with the compound led to a marked decrease in cell viability over time. The following table summarizes the findings:

Concentration (µM)MDA-MB-231 Cell Viability (%)MCF-7 Cell Viability (%)
0.05~85~90
0.5~70~75
2.5<50<60
25<10<20

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?

The compound is synthesized via the Gewald reaction , a multicomponent condensation involving:

  • N-substituted piperidones (e.g., N-methyl or N-Boc derivatives) as cyclic ketone precursors.
  • Cyanoacetamide or ethyl cyanoacetate as the active methylene component.
  • Elemental sulfur and a base (e.g., morpholine) to catalyze thiophene ring formation.

Key steps include:

  • Deprotection of Boc groups using HCl to yield free amines (e.g., conversion of 2c to 2g via 6 M HCl treatment) .
  • Amidation at the 3-position using carbodiimide coupling reagents (e.g., BOP or TBTU) for carboxamide derivatives .

Q. Example Protocol :

React N-methyl-4-piperidone with cyanoacetamide in ethanol, sulfur, and morpholine at 60°C for 3 hours.

Isolate the thiophene intermediate via filtration.

Deprotect with 6 M HCl in dioxane to remove Boc groups (if applicable).

Purify via recrystallization (MeOH/EtOAC) or chromatography.

Q. Yield Optimization :

  • Substitution at the 6-position (e.g., methyl or benzyl groups) improves solubility and crystallinity .

Q. How is structural characterization performed for this compound and its derivatives?

Primary Techniques :

  • 1^1H/13^{13}C NMR : Assign rotamers and confirm substituent integration (e.g., δ 2.87 ppm for NCH3_3 in 6g) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C16_{16}H20_{20}N3_3OS+^+ with m/z 302.1322) .
  • HPLC Purity Analysis : Use C18 columns with TFA-modified mobile phases (e.g., 10–95% CH3_3CN gradient) to confirm ≥95% purity .

Q. Critical Considerations :

  • Rotamer Complexity : Dynamic NMR may resolve overlapping signals caused by restricted rotation in carboxamide groups .
  • Salt Formation : HCl salts improve solubility and stability, critical for biological assays .

Advanced Research Questions

Q. How do substituents at the 3- and 6-positions modulate allosteric enhancement at A1_11​ adenosine receptors (A1_11​AR)?

Structure-Activity Relationship (SAR) Insights :

PositionSubstituentEffect on A1_1AR ActivityReference
3CarboxamideEnhances binding affinity
6MethylImproves metabolic stability
6BenzylReduces off-target effects

Q. Methodological Approach :

  • Functional Assays : Measure cAMP accumulation in CHO cells expressing A1_1AR to quantify allosteric modulation .
  • Molecular Docking : Use X-ray crystallography data (e.g., PDB 3N2A) to model interactions with receptor transmembrane domains .

Q. Contradiction Analysis :

  • Discrepancies in EC50_{50} values across studies may arise from assay conditions (e.g., GTP concentration) or cell-line variability .

Q. What strategies resolve contradictions in antitubulin activity data between in vitro and in vivo models?

Key Factors :

  • Metabolic Stability : 6-Methyl derivatives exhibit longer half-lives in hepatic microsome assays, aligning with improved in vivo efficacy .
  • Solubility Limitations : HCl salt formation (e.g., 1HCl) enhances bioavailability, addressing discordance between cellular and animal models .

Q. Experimental Design :

Parallel Screening : Compare IC50_{50} values in RKOp27 colon cancer cells (in vitro) and zebrafish xenografts (in vivo) .

Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .

Q. How can researchers optimize synthetic routes to minimize fluorescent byproducts during scale-up?

Problem : Oxidation of tetrahydropyridine intermediates generates conjugated byproducts that interfere with bioassays .

Q. Solutions :

  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation .
  • Salt Stabilization : Form HCl salts early in synthesis to stabilize the reduced state .
  • Chromatography-Free Purification : Use recrystallization (e.g., MeOH/EtOAc) to avoid silica-induced degradation .

Q. Yield vs. Purity Trade-off :

  • Higher-purity batches (≥98% via HPLC Method B) may require sacrificing 10–15% yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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